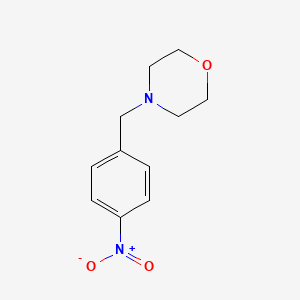

4-(4-硝基苄基)吗啉

概述

描述

Synthesis Analysis

The synthesis of 4-(4-Nitrobenzyl)morpholine derivatives involves multiple steps, including nitration, alkylation, and functional group transformations. For example, the asymmetric synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, a related compound, illustrates the complexity and efficiency of synthesizing such molecules. This process achieved over 98% enantiomeric excess, showcasing the precision in synthesizing specific morpholine derivatives (Kato et al., 1994).

Molecular Structure Analysis

The molecular structure of morpholine derivatives, including 4-(4-Nitrobenzyl)morpholine, is characterized by its morpholine ring and the presence of substituent groups, which influence its physical and chemical behavior. X-ray crystallography studies, such as those on morpholinium 2-chloro-4-nitrobenzoate, provide detailed insights into the compound's structure, showcasing how hydrogen bonding contributes to its stability (Ishida et al., 2001).

Chemical Reactions and Properties

4-(4-Nitrobenzyl)morpholine participates in various chemical reactions, including catalytic transformations and interactions with other molecules. Its reactivity can be attributed to the nitro and morpholine functional groups, which offer sites for nucleophilic attacks and facilitate the formation of hydrogen bonds. Studies on compounds like 4-nitrophenyl 3,5-dinitrobenzoate have demonstrated complex reaction mechanisms involving morpholine, highlighting the compound's chemical versatility (Um et al., 2015).

Physical Properties Analysis

The physical properties of 4-(4-Nitrobenzyl)morpholine, such as solubility, crystallinity, and thermal stability, are crucial for its application in various fields. Studies on related morpholine compounds have shown that factors like solubility in different solvents and thermal behavior significantly affect their practical use. For instance, the solubility and thermal stability of Morpholinium 2-chloro-4-nitrobenzoate have been thoroughly investigated, providing insights into the material's suitability for different applications (Karthick et al., 2018).

Chemical Properties Analysis

The chemical properties of 4-(4-Nitrobenzyl)morpholine, including its reactivity, stability, and interactions with other chemical species, are pivotal in its application in synthesis and material science. The compound's ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of biologically active compounds and materials with specific functionalities. Research on the synthesis and properties of related compounds, such as 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, underscores the importance of understanding these chemical properties for designing and synthesizing new molecules (Wang et al., 2016).

科学研究应用

药物化学前体

4-(4-硝基苄基)吗啉: 是药物化学中一种宝贵的中间体。它被用于合成4-硫代吗啉苯胺,而这又作为各种药物的合成砌块。 该化合物中硝基的还原会导致形成苯胺衍生物,可用于酰胺偶联反应 .

抗糖尿病药物开发

该化合物在抗糖尿病药物的开发中具有应用。 作为一种前体,它有助于合成能够与糖尿病相关生物靶标相互作用的分子 .

抗偏头痛药物

4-(4-硝基苄基)吗啉的结构修饰可以导致产生具有作为抗偏头痛药物潜力的化合物。 这些化合物可以靶向参与偏头痛发作的通路和受体 .

激酶抑制剂

激酶抑制剂是一类药物,它们可以阻断某些酶(激酶),这些酶在细胞的信号通路中起着至关重要的作用4-(4-硝基苄基)吗啉用于生产激酶抑制剂,这些抑制剂在治疗包括癌症在内的各种疾病中都有应用 .

逆转录酶抑制剂

在抗病毒研究领域,尤其是针对艾滋病毒,逆转录酶抑制剂至关重要。 该化合物参与合成抑制剂,这些抑制剂可以阻止病毒中的逆转录过程 .

抗生素、抗真菌和抗分枝杆菌剂

4-(4-硝基苄基)吗啉的多功能性扩展到它在创建抗生素、抗真菌和抗分枝杆菌剂中的应用。 这些药物对于对抗各种细菌和真菌病原体至关重要 .

结构表征和晶体学

除了在药物合成中的应用外,4-(4-硝基苄基)吗啉在结构表征研究中也具有重要意义。 它的晶体和分子结构提供了对该类化合物可能的相互作用和构象的见解 .

药物代谢研究

该化合物结构中的硫代吗啉基团是一个代谢敏感部位,这意味着它很容易被氧化。 这一特性使其对药物代谢研究很有趣,因为它可以影响其用于制造的药物的药代动力学 .

安全和危害

4-(4-Nitrobenzyl)morpholine is associated with several hazards. It can cause severe skin burns and eye damage . It is also harmful if inhaled or swallowed . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

属性

IUPAC Name |

4-[(4-nitrophenyl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-13(15)11-3-1-10(2-4-11)9-12-5-7-16-8-6-12/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTGXGBOYZAKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354811 | |

| Record name | 4-(4-nitrobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6425-46-3 | |

| Record name | 4-(4-nitrobenzyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

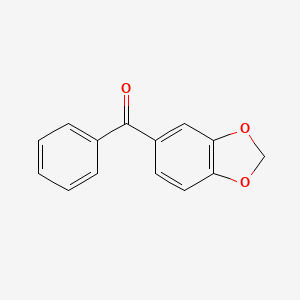

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-(4-Nitrobenzyl)morpholine?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of 4-(4-Nitrobenzyl)morpholine as C11H14N2O3 []. Using the periodic table, we can calculate the molecular weight:

Q2: The abstract mentions an intermolecular interaction involving the nitro group. Can you elaborate on this interaction and its significance?

A2: The abstract states that an oxygen atom from the nitro group interacts with the centroid of a neighboring benzene ring []. This interaction, with a distance of 3.933 Å, contributes to the stabilization of the crystal structure. While not a classical hydrogen bond, this interaction suggests a degree of pi-stacking or electrostatic attraction between the electron-rich benzene ring and the electron-withdrawing nitro group. This type of interaction can influence the compound's physical properties, such as melting point and solubility.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1269109.png)

![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid](/img/structure/B1269123.png)